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The designation "T145" is ambiguous in current scientific literature as a standalone therapeutic

target. However, it may refer to several distinct biological entities that are under investigation as

potential targets for drug development. This guide provides a comparative analysis of the most

plausible candidates based on existing research: miR-145, a tumor-suppressing microRNA; the

PI3K/Akt/mTOR signaling pathway, which is constitutively active in the DU-145 prostate cancer

cell line; and p145, a protein with tyrosine kinase activity identified in gastric cancer.

miR-145: A Tumor Suppressor with Therapeutic
Potential
MicroRNA-145 (miR-145) is a small non-coding RNA molecule that functions as a tumor

suppressor by regulating the expression of multiple oncogenes. Its downregulation is observed

in various cancers, including non-small cell lung cancer (NSCLC), breast, prostate, and bladder

cancer, making it a compelling therapeutic target.[1][2] The primary therapeutic strategy

involves restoring its diminished levels in cancer cells using miR-145 mimics.
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Parameter
Control
(miR-NC)

Treatment
(miR-145
mimic)

Percent
Change

p-value Reference

Tumor Size Larger 48% smaller -48% < 0.005 [1][3]

Tumor

Weight
Heavier 57% lighter -57% < 0.0005 [1][3]
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Caption: miR-145 signaling pathway and its downstream targets.

Experimental Protocol: Validation of miR-145 Mimic
Efficacy in NSCLC Xenograft Model
This protocol outlines the key steps for assessing the in vivo efficacy of a miR-145 mimic in a

mouse model of non-small cell lung cancer.

1. Cell Culture and Transfection:

Culture NCI-H358 human NSCLC cells in appropriate media.

Transfect cells with either a miR-145 mimic or a negative control (miR-NC) using a suitable

transfection reagent.

2. Animal Model:

Subcutaneously inject the transfected NCI-H358 cells into the flanks of immunocompromised

mice (e.g., BALB/c nude mice).

3. Tumor Growth Monitoring:

Measure tumor volume at regular intervals using calipers.

Monitor the general health and body weight of the mice.

4. Endpoint Analysis:

After a predetermined period (e.g., 37 days), euthanize the mice and excise the tumors.[1][3]

Measure the final tumor weight and size.

Perform molecular analyses on tumor tissue to confirm the upregulation of miR-145 and the

downregulation of its target genes (e.g., GOLM1, RTKN) via qRT-PCR and Western blotting.
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PI3K/Akt/mTOR Pathway: A Key Driver in DU-145
Prostate Cancer Cells
The DU-145 cell line is a widely used model for androgen-independent prostate cancer. A

hallmark of these cells is the constitutive activation of the PI3K/Akt/mTOR signaling pathway,

which promotes cell survival, proliferation, and resistance to therapy.[4] Consequently,

inhibitors of this pathway are a major focus of drug development for prostate cancer.

Comparative Data of PI3K/Akt/mTOR Pathway Inhibitors

Inhibitor Target(s)
Effect in
Prostate
Cancer Models

Clinical Trial
Phase
(Prostate
Cancer)

Reference

Ipatasertib Pan-Akt

Prolonged

radiographic

progression-free

survival in

combination with

abiraterone.

Phase III [5]

Buparlisib (BKM-

120)
Pan-PI3K

Disappointing

efficacy results,

even in

combination with

AR inhibitors.

Phase II [5]

Capivasertib

(AZD5363)
Pan-Akt

Recommended

Phase II dose

determined in

combination with

docetaxel.

Phase I/II [5]

Duvelisib (IPI-

145)

PI3K-delta, PI3K-

gamma

Potent inhibition

of CLL cell

proliferation and

signaling.

Approved for

certain

hematological

malignancies.

[6]
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PI3K/Akt/mTOR Signaling Pathway in DU-145 Cells

Upstream Activation

PI3K/Akt Signaling

mTOR Signaling

Cellular Outcomes

Receptor Tyrosine Kinase

PI3K

PIP3

 Phosphorylates

PIP2

Akt

 Activates

mTORC1

 Activates

Cell Proliferation Cell Survival

Click to download full resolution via product page

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b1682861?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1682861?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: Simplified PI3K/Akt/mTOR signaling pathway.

Experimental Protocol: Western Blot for PI3K/Akt/mTOR
Pathway Activation
This protocol details the Western blot procedure to measure the phosphorylation status of key

proteins in the PI3K/Akt/mTOR pathway in DU-145 cells following treatment with an inhibitor.

1. Cell Lysis and Protein Quantification:

Treat DU-145 cells with the desired inhibitor at various concentrations and time points.

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

Determine the protein concentration of the lysates using a BCA or Bradford assay.

2. SDS-PAGE and Protein Transfer:

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

3. Immunoblotting:

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered

saline with Tween 20 (TBST).

Incubate the membrane with a primary antibody specific for a phosphorylated pathway

component (e.g., p-Akt Ser473, p-mTOR Ser2448) overnight at 4°C.

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-

conjugated secondary antibody.

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

4. Normalization:
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Strip the membrane and re-probe with antibodies against the total protein (e.g., total Akt,

total mTOR) and a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

p145: A Novel Tyrosine Kinase in Gastric Cancer
A protein with a molecular weight of 145 kDa, designated p145, has been identified in a human

gastric carcinoma cell line. This transmembrane glycoprotein exhibits associated protein

tyrosine kinase activity. While its exact identity and function are not fully elucidated, its

phosphorylation is suggestive of a role in cell signaling and tumorigenesis.

Known Characteristics of p145
Characteristic Description Reference

Molecular Weight 145,000 Da (p145)

Cellular Location Transmembrane

Post-translational Modifications
Phosphorylated on tyrosine

and serine residues.

Biochemical Activity
Associated protein tyrosine

kinase activity.

Regulation

Dephosphorylated at low pH,

suggesting ligand-receptor

interaction.

Logical Relationship of p145

Unknown Ligand p145
 Activates

Associated Tyrosine Kinase
 Activates

Downstream Signaling
 Phosphorylates
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Caption: Hypothesized activation of p145 and downstream signaling.

Experimental Protocol: Immunoprecipitation and In Vitro
Kinase Assay for p145
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This protocol describes the steps to isolate p145 and measure its associated kinase activity.

1. Cell Lysis:

Lyse gastric carcinoma cells expressing p145 in a non-denaturing lysis buffer.

2. Immunoprecipitation:

Incubate the cell lysate with an anti-phosphotyrosine antibody to capture phosphorylated

p145.

Add protein A/G agarose beads to pull down the antibody-protein complexes.

Wash the beads to remove non-specifically bound proteins.

3. In Vitro Kinase Assay:

Resuspend the beads containing the immunoprecipitated p145 in a kinase assay buffer.

Add ATP (and potentially a substrate) to the reaction mixture.

Incubate at 30°C to allow for the kinase reaction to proceed.

4. Analysis:

Stop the reaction by adding SDS-PAGE sample buffer.

Analyze the reaction products by SDS-PAGE and autoradiography (if using radiolabeled

ATP) or by Western blotting with an anti-phosphotyrosine antibody to detect

autophosphorylation of p145 or phosphorylation of a substrate.

Conclusion
The validation of "T145" as a therapeutic target is highly dependent on the specific molecular

entity it represents.

miR-145 stands out as a promising and well-defined therapeutic target with a strong

rationale for its use in cancer therapy, supported by preclinical data. The main challenge lies
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in the effective and safe in vivo delivery of miR-145 mimics.

The PI3K/Akt/mTOR pathway is a clinically validated target in prostate cancer, including

models like DU-145. Numerous inhibitors are in various stages of clinical development, with

some already approved for other malignancies. The key challenge is managing toxicities and

overcoming resistance mechanisms.

p145 is an intriguing but poorly characterized potential target in gastric cancer. Further

research is needed to identify this protein, elucidate its role in cancer, and develop targeted

inhibitors. At present, it remains a nascent and unvalidated therapeutic concept.

For researchers and drug development professionals, the choice of which "T145" to pursue will

depend on the specific disease context, the available technological capabilities, and the

desired therapeutic modality. Further clarifying the identity of "T145" is a critical first step for

any targeted drug discovery program.

Need Custom Synthesis?
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Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/product/b1682861#validating-t145-as-a-therapeutic-target
https://www.benchchem.com/product/b1682861#validating-t145-as-a-therapeutic-target
https://www.benchchem.com/product/b1682861#validating-t145-as-a-therapeutic-target
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1682861?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1682861?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

